N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
Description
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Properties
IUPAC Name |
N,N-diethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2.ClH/c1-4-24(5-2)29(26,27)18-8-6-17(7-9-18)20(25)23-12-10-22(11-13-23)14-19-21-16(3)15-28-19;/h6-9,15H,4-5,10-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEGWRMRRSWQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The chemical formula is represented as:
This structure includes functional groups that are pivotal for its interaction with biological targets.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, derivatives containing thiazole rings have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases like Parkinson's disease (PD). A study reported that certain thiazole derivatives exhibited significant nNOS inhibition with an IC50 value indicating effective neuroprotection in models of PD .
Table 1: Summary of Neuroprotective Activity
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 18 | nNOS | 66.73 | Neuroprotective in PD model |
| N,N-diethyl derivative | nNOS | Not specified | Potential neuroprotective activity |
2. Anticancer Activity
The anticancer properties of thiazole-containing compounds have also been a focal point of research. Studies indicate that structural modifications, such as the presence of the piperazine ring and sulfonamide groups, enhance cytotoxic activity against various cancer cell lines.
Case Study: Antitumor Activity
In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The compound demonstrated significant activity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | More potent |
| Compound 10 | A-431 | 1.98 ± 1.22 | Comparable |
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the molecular structure influence biological activity:
- Thiazole Ring : Essential for both neuroprotective and anticancer activities.
- Piperazine Substitution : Enhances binding affinity to target proteins.
- Sulfonamide Group : Contributes to increased solubility and bioavailability.
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound to ensure high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions, including:
- Piperazine-thiazole coupling : Reacting 4-methylthiazole-2-carbaldehyde with piperazine derivatives under reductive amination conditions (e.g., NaBHCN in DMF) .
- Sulfonamide formation : Condensation of the intermediate benzenesulfonyl chloride with diethylamine in dichloromethane (DCM) using triethylamine (EtN) as a base .
- Final purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NHOH in DCM) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the piperazine-thiazole linkage and sulfonamide formation (e.g., δ 2.4 ppm for methylthiazol protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 535.2) and detects trace impurities .
- HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced: How can researchers assess receptor selectivity across neurotransmitter systems?
Methodological Answer:
- Radioligand Binding Assays : Screen against dopamine (D, D), serotonin (5-HT, 5-HT), and sigma receptors at concentrations ≤10 μM .
- Functional Selectivity : Use cAMP accumulation assays (for GPCRs) or calcium flux assays (e.g., FLIPR) to differentiate agonist/antagonist activity .
- Cross-Reactivity Panels : Test against off-target kinases (e.g., EGFR, PKC) to rule out nonspecific interactions .
Advanced: What strategies resolve contradictions between in vitro binding data and in vivo outcomes?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue exposure levels via LC-MS/MS to confirm bioavailability .
- Metabolite Screening : Identify active metabolites using liver microsomes or hepatocyte models .
- Dose-Response Alignment : Adjust in vivo doses to match in vitro IC values, accounting for protein binding (e.g., equilibrium dialysis) .
Advanced: What methodologies evaluate solubility and formulation stability?
Methodological Answer:
- pH-Solubility Profile : Test solubility in buffers (pH 1.2–7.4) using shake-flask methods .
- Lipid-Based Formulations : Screen excipients (e.g., Labrasol, Capmul MCM) via ternary phase diagrams .
- Accelerated Stability Studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced: How can QSAR models optimize bioactivity predictions for analogs?
Methodological Answer:
- Descriptor Selection : Use 3D molecular fields (CoMFA) and logP values to correlate thiazole/piperazine modifications with D receptor affinity .
- Validation Metrics : Apply leave-one-out cross-validation (q > 0.6) and external test sets (R > 0.5) .
- Scaffold Hopping : Replace the methylthiazol group with benzothiazole or oxadiazole moieties while maintaining sulfonamide H-bond donors .
Advanced: What in vitro models identify metabolic pathways?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH; analyze metabolites via UPLC-QTOF .
- Reactive Intermediate Trapping : Use glutathione (GSH) to detect thiol adducts from potential thiazole ring oxidation .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
